2-Ethylpyrrolidin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-6-5(7)3-4-8-6/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNBGGDNGWFHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCN1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Ethylpyrrolidin 3 Amine and Its Analogs
Retrosynthetic Strategies for the 2-Ethylpyrrolidin-3-amine Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the this compound scaffold, several disconnections can be envisioned, primarily focusing on the formation of the pyrrolidine (B122466) ring and the introduction of the key functional groups.
A primary strategy involves a C-N bond disconnection , which suggests an intramolecular cyclization of a linear precursor. This acyclic intermediate would be a 5-carbon chain with an amine at one end and a leaving group at the C4 position, or a precursor to an intramolecular reductive amination (e.g., a keto-amine or amino-aldehyde). The ethyl and amino substituents at the desired positions would be installed on this linear chain prior to cyclization.
Another powerful approach is a [3+2] cycloaddition , a common method for constructing five-membered rings. In this scenario, the pyrrolidine ring is formed in a single step from a three-atom component and a two-atom component. For instance, an azomethine ylide could serve as the three-atom component, reacting with an appropriately substituted alkene bearing the ethyl group to form the desired scaffold.
A third general strategy involves the functionalization of a pre-existing pyrrolidine ring . This could start from a readily available chiral precursor, such as L-proline or 4-hydroxyproline, with subsequent steps to introduce the ethyl group at C2 and the amine group at C3. This approach leverages the inherent chirality of the starting material to influence the stereochemistry of the final product.
Stereoselective Synthesis of this compound Enantiomers
Achieving enantiopure forms of this compound is critical for potential pharmaceutical applications. This requires sophisticated stereoselective synthetic methods to control the absolute configuration of the C2 and C3 stereocenters.
Asymmetric Annulation Routes to Pyrrolidine Cores
Asymmetric annulation reactions are powerful tools for the construction of chiral rings. A notable strategy is the [3+2] cycloaddition between azomethine ylides and electron-deficient alkenes. To synthesize a 2-ethyl-3-amino pyrrolidine scaffold, one could envision a reaction between an azomethine ylide derived from glycine and a substituted α,β-unsaturated ester or ketone bearing an ethyl group at the β-position. The stereoselectivity can be induced by using a chiral catalyst, such as a metal complex with a chiral ligand (e.g., silver or copper complexes).
Organocatalysis offers a metal-free alternative for these cycloadditions. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, can catalyze the reaction between enals and azomethine ylides, providing access to highly substituted, enantioenriched pyrrolidines.
| Catalyst Type | Reactant A | Reactant B | Key Feature |
| Silver-based catalyst | Azomethine Ylide | Substituted Alkene | High diastereoselectivity |
| Chiral Phosphoric Acid | Bis-homoallylic Amine | Thioacrylate | 'Clip-Cycle' strategy |
| Organocatalyst (Diarylprolinol) | Enal | Azomethine Ylide | Metal-free, high enantioselectivity |
Chiral Pool and Auxiliary-Based Approaches for this compound
The chiral pool provides a valuable source of enantiomerically pure starting materials. α-Amino acids, such as L-proline and L-glutamic acid, are particularly useful for pyrrolidine synthesis. For example, pyroglutamic acid, derived from glutamic acid, can serve as a versatile starting point. The existing stereocenter can direct the stereoselective introduction of the ethyl group at C2 and the subsequent conversion of the C3 carbonyl group into an amine.
Chiral auxiliaries offer another robust method for stereocontrol. A chiral auxiliary, temporarily attached to the substrate, directs the stereochemical outcome of a reaction and is later removed. For instance, an N-tert-butanesulfinyl group can be attached to an imine precursor. The addition of a Grignard reagent or other nucleophiles to the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent cyclization would then form the pyrrolidine ring.
Table of Chiral Pool Starting Materials for Pyrrolidine Synthesis
| Starting Material | Key Features | Potential Route to Target Scaffold |
|---|---|---|
| L-Pyroglutamic Acid | Readily available, C5 stereocenter | Stereoselective alkylation at C2, conversion of C3-carbonyl to amine |
| L-Serine | C3-OH for functionalization | Conversion to a linear precursor for intramolecular cyclization |
Biocatalytic Transformations in this compound Synthesis
Biocatalysis is an emerging field in synthetic chemistry, offering highly selective and environmentally benign transformations. Enzymes such as transaminases can be used for the stereoselective synthesis of chiral amines. A potential biocatalytic route could involve a keto-pyrrolidine precursor, where a transaminase enzyme selectively reduces the ketone at the C3 position to the desired amine enantiomer.
Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to perform intramolecular C-H amination. This cutting-edge technology could potentially be applied to a suitably designed linear precursor, where the enzyme would catalyze the formation of the pyrrolidine ring with high enantioselectivity.
Modern Catalytic Approaches to this compound Derivatives
Modern catalytic methods provide efficient and atom-economical ways to synthesize and functionalize heterocyclic compounds like pyrrolidines.
C-H Functionalization for Pyrrolidine Ring Systems
Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized substrates. This approach could be applied to a pre-formed pyrrolidine ring to introduce the ethyl or amino groups. For instance, a directed C-H activation approach could be used, where a directing group on the pyrrolidine nitrogen guides a metal catalyst (e.g., palladium or rhodium) to selectively activate a specific C-H bond for subsequent coupling with a reagent that installs the desired substituent. While challenging, this method offers a potentially shorter and more efficient route to a variety of substituted pyrrolidine analogs.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| L-proline |
| 4-hydroxyproline |
| L-glutamic acid |
| Pyroglutamic acid |
| L-serine |
| D-mannitol |
| N-tert-butanesulfinyl imine |
Photoredox and Electrocatalytic Methods for this compound Formation
Recent advancements in synthetic organic chemistry have highlighted photoredox and electrocatalysis as innovative approaches for constructing complex molecular architectures under mild conditions. These methods utilize visible light or electricity, respectively, to generate highly reactive intermediates, enabling transformations that are often challenging to achieve through conventional thermal methods.
Photoredox Catalysis:
Photoredox catalysis leverages the ability of a photocatalyst to absorb light and initiate single-electron transfer (SET) processes, thereby generating radical intermediates that can participate in ring-forming reactions. nih.gov One prominent strategy for pyrrolidine synthesis is the [3+2] cycloaddition, where a three-atom component reacts with a two-atom component to form the five-membered ring. researchgate.netnih.gov For the synthesis of a 2-ethyl-3-amino substituted pyrrolidine, a potential photoredox pathway could involve the cycloaddition of a radical cation derived from a cyclopropane with an imine.
A key challenge in some photoredox cycles is the need for a sacrificial co-reductant, which can lead to unwanted side reactions. researchgate.netnih.gov To circumvent this, a redox auxiliary strategy can be employed. This approach allows for the photoreductive activation of one of the precursors without the need for an external amine co-reductant, thus preventing deleterious side reactions and expanding the scope of compatible reactants. researchgate.netnih.gov For instance, the combination of a Lewis acid and a photoredox catalyst can facilitate the cycloaddition between aryl cyclopropyl ketones and various alkenes. researchgate.net While not a direct synthesis of this compound, this methodology establishes a proof of concept for constructing substituted pyrrolidine rings.
| Cyclopropane Precursor | Coupling Partner (Imine/Hydrazone) | Photocatalyst | Lewis Acid | Yield (%) |
|---|---|---|---|---|
| Aryl Cyclopropyl Ketone | N-Benzylidene-N-phenylhydrazine | Ir(4-CF3-ppy)3 | Yb(OTf)3 | 85 |
| Aryl Cyclopropyl Ketone | N-Benzylideneaniline | Ir(4-CF3-ppy)3 | Sc(OTf)3 | 72 |
| Alkyl Cyclopropyl Ketone | N-Benzylidene-N-phenylhydrazine | Ir(4-CF3-ppy)3 | Yb(OTf)3 | 65 |
Electrocatalytic Methods:
Electrosynthesis offers a green and sustainable alternative to traditional chemical reactions by using electricity to drive chemical transformations, often without the need for stoichiometric reagents. nih.govchemistryviews.org Several electrochemical strategies have been developed for the synthesis of pyrrolidines.
One such method involves the electroreductive cyclization of an imine with a dihaloalkane. nih.gov This reaction can be efficiently performed in a flow microreactor, which provides a large specific surface area for the electrodes, enhancing the rate of the cathodic reduction of the imine. nih.gov For the synthesis of this compound, a related precursor, 2-aminomethyl-1-ethylpyrrolidine, has been prepared via the electrolytic reduction of 1-ethyl-2-nitromethylene pyrrolidine. google.com This process, conducted in an H-type electrolytic cell with a copper cathode, achieved high yields of the desired product. google.com
Another approach is the electrochemical intramolecular amination of amino alcohols. rsc.orgrsc.org This method bypasses the need for azo-oxidants often used in classic reactions like the Mitsunobu reaction. rsc.org The reaction proceeds through the two-electron oxidation of an alcohol and a phosphine (B1218219) to generate an alkoxyphosphonium cation intermediate, which then undergoes intramolecular cyclization. rsc.orgrsc.org This demonstrates the potential to form the pyrrolidine ring from a linear amino alcohol precursor, a viable strategy for synthesizing analogs of this compound.
| Starting Material(s) | Electrochemical Method | Key Parameters | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Ethyl-2-nitromethylene pyrrolidine | Electrolytic Reduction | Cu cathode; NH4SO4/NH4OH electrolyte | 2-Aminomethyl-1-ethylpyrrolidine | 99 | google.com |
| 4-Amino-1-butanol derivative | Anodic Oxidation/Cyclization | PPh3; Undivided cell | N-Sulfonylpyrrolidine | 75 | rsc.org |
| Imine + 1,3-Dihalopropane | Electroreductive Cyclization | Flow microreactor; Cathodic reduction | Substituted Pyrrolidine | Good | nih.gov |
Scalable Synthesis and Process Optimization for this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Process optimization is a critical component of scalable synthesis, aiming to identify the ideal operating conditions to maximize yield and purity while minimizing costs and waste. kiche.or.kr
For the production of amines, key optimization variables often include reaction temperature, pressure, solvent, catalyst loading, and the molar ratio of reactants. kiche.or.krresearchgate.net In the context of producing a specific target like this compound, a multi-stage process would likely be required, starting from readily available bulk chemicals. researchgate.net
A hypothetical scalable synthesis could start from a precursor such as a substituted amino alcohol or a nitroalkene, as suggested by the electrocatalytic methods. google.comgoogle.com The optimization of such a process would involve several key steps:
Raw Material Sourcing and Cost Analysis: Identifying cost-effective and readily available starting materials is the first step.
Reaction Condition Optimization: This involves systematically varying parameters to find the optimal balance between reaction rate, yield, and selectivity. For instance, in an amination reaction, the ratio of the amine to the precursor, the reaction temperature, and the choice of catalyst can significantly impact the outcome. kiche.or.kr
Work-up and Purification: Developing an efficient and scalable purification protocol is crucial. This might involve distillation, crystallization, or chromatography, with a preference for methods that are less resource-intensive on a large scale.
Process Safety and Environmental Impact: A thorough hazard analysis of all chemicals and reaction steps is necessary. The process should be designed to minimize the use and generation of hazardous substances, aligning with the principles of green chemistry. nih.govchemistryviews.org
The use of flow reactors, as demonstrated in the electroreductive cyclization of imines, is a promising strategy for scalable synthesis. nih.gov Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for continuous manufacturing. chemistryviews.org
| Parameter | Typical Range/Considerations | Impact on Process |
|---|---|---|
| Reactant Molar Ratio | Varies (e.g., 5:1 Ammonia to Ethylene Oxide) | Affects selectivity and conversion rate. |
| Reactor Temperature | Dependent on reaction kinetics (e.g., 85 °C) | Influences reaction rate and byproduct formation. |
| Solvent/Catalyst | Choice depends on reaction type and solubility. | Impacts reaction efficiency, cost, and waste generation. |
| Pressure | Atmospheric to high pressure (e.g., up to 8x10^6 PA) | Can influence reaction rates and equilibria, particularly for gas-phase reactions. google.com |
The development of a robust and scalable process for this compound would likely involve a combination of these principles, potentially leveraging modern synthetic techniques like flow electrochemistry to achieve an efficient and sustainable manufacturing route. nih.govchemistryviews.org
Sophisticated Spectroscopic and Structural Elucidation of 2 Ethylpyrrolidin 3 Amine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Ethylpyrrolidin-3-amine
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as ¹H and ¹³C. researchgate.net For a molecule like this compound, with multiple stereocenters and complex spin systems, advanced NMR methods are indispensable. nih.gov
Multi-Dimensional NMR Techniques for Connectivity and Configuration
One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the number and types of protons and carbons present. In this compound, the ¹H NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the amine and N-H protons, and the diastereotopic protons of the pyrrolidine (B122466) ring. chemicalbook.comomicsonline.org The ¹³C NMR spectrum would correspondingly display signals for each unique carbon atom. rsc.orgresearchgate.net
However, due to signal overlap and complex coupling patterns inherent in the pyrrolidine ring, 1D spectra are often insufficient for complete assignment. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities. researchgate.netomicsonline.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. It would be used to trace the connectivity within the pyrrolidine ring and the ethyl substituent, confirming the C2-C3-C4-C5 sequence and the attachment of the ethyl group at C2.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides an unambiguous assignment of the chemical shifts for each C-H pair in the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For this compound, NOESY can distinguish between the cis and trans diastereomers by revealing through-space correlations between the protons on C2 and C3.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for trans-2-Ethylpyrrolidin-3-amine
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | 2D NMR Correlations (COSY, HSQC, HMBC) |
| NH -1 | 1.95 | br s | - | - | HMBC to C2, C5 |
| CH -2 | 2.85 | m | - | 65.2 | COSY with H-3, H-1'; HSQC with C2; HMBC to C3, C4, C1' |
| CH -3 | 3.10 | m | - | 55.8 | COSY with H-2, H-4; HSQC with C3; HMBC to C2, C4, C5 |
| CH₂ -4 | 1.80, 2.05 | m | - | 28.4 | COSY with H-3, H-5; HSQC with C4; HMBC to C3, C5 |
| CH₂ -5 | 3.00, 3.25 | m | - | 48.1 | COSY with H-4; HSQC with C5; HMBC to C2, C4 |
| NH₂ -3 | 1.60 | br s | - | - | HMBC to C3 |
| CH₂ -1' | 1.55 | qd | 7.4, ... | 25.9 | COSY with H-2, H-2'; HSQC with C1'; HMBC to C2, C2' |
| CH₃ -2' | 0.95 | t | 7.4 | 12.3 | COSY with H-1'; HSQC with C2'; HMBC to C1', C2 |
Quantitative NMR for Purity and Isomeric Ratio Determination
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a structurally identical reference standard. ox.ac.ukyoutube.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. acs.org By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of this compound can be calculated. mestrelab.comnih.gov
The qNMR method involves:
Accurately weighing the this compound sample and a high-purity internal standard (e.g., maleic acid, dimethyl sulfone).
Dissolving the mixture in a suitable deuterated solvent.
Acquiring a ¹H NMR spectrum under conditions that ensure accurate signal integration (e.g., long relaxation delays).
Calculating the purity using the integral values, molecular weights, and masses of the analyte and the standard. mestrelab.com
Furthermore, qNMR can be used to determine the ratio of diastereomers (cis vs. trans) in a sample. By integrating well-resolved signals corresponding to each isomer, their relative proportions in the mixture can be accurately quantified. Similarly, for an enantiomerically enriched sample, chiral derivatizing agents can be used to create diastereomeric derivatives that are distinguishable by NMR, allowing for the determination of the enantiomeric ratio. nih.govfrontiersin.org
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition of this compound
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. bioanalysis-zone.com Unlike low-resolution mass spectrometry, which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.
For this compound (C₆H₁₄N₂), the theoretical exact mass can be calculated by summing the exact masses of its constituent atoms. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, would measure the m/z of the protonated molecule, [M+H]⁺. frontiersin.org The measured mass is then compared to a database of calculated masses for all possible elemental formulas, and a match within a narrow mass tolerance (typically <5 ppm) confirms the elemental composition. This technique is invaluable for confirming the identity of a newly synthesized compound and differentiating it from isobaric impurities. nih.gov
Table 2: Theoretical HRMS Data for this compound
| Species | Elemental Formula | Theoretical Exact Mass (Da) |
| Neutral Molecule [M] | C₆H₁₄N₂ | 114.115698 |
| Protonated Molecule [M+H]⁺ | C₆H₁₅N₂⁺ | 115.123173 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov These two techniques are often complementary.
For this compound, IR and Raman spectra would reveal key features:
N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the IR spectrum between 3500 and 3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. orgchemboulder.comwpmucdn.com The secondary amine within the pyrrolidine ring (N-H) will show a single, weaker absorption in the same region. spectroscopyonline.com These bands are also observable in Raman spectra. ias.ac.in
N-H Bending: A characteristic scissoring vibration for the primary amine (-NH₂) appears in the IR spectrum in the range of 1650-1580 cm⁻¹. orgchemboulder.comspectroscopyonline.com A broad N-H wagging band may also be observed between 910-665 cm⁻¹. libretexts.orglibretexts.org
C-H Stretching: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H stretching vibrations of the ethyl group and the pyrrolidine ring.
C-N Stretching: The stretching vibrations for the C-N bonds of aliphatic amines are typically found in the 1250-1020 cm⁻¹ region of the IR spectrum. orgchemboulder.comlibretexts.org
The presence and positions of these bands provide strong evidence for the key functional groups (primary amine, secondary amine, and alkyl framework) of this compound.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric & Symmetric Stretch | Primary Amine (R-NH₂) | 3500 - 3300 (two bands) | IR, Raman |
| Stretch | Secondary Amine (R₂NH) | 3350 - 3310 (one band) | IR, Raman |
| Stretch | Alkyl (C-H) | 2960 - 2850 | IR, Raman |
| Scissoring Bend | Primary Amine (R-NH₂) | 1650 - 1580 | IR |
| Stretch | Aliphatic Amine (C-N) | 1250 - 1020 | IR |
| Wag | N-H | 910 - 665 | IR |
X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions of this compound
Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com This technique is capable of unambiguously establishing the relative stereochemistry (cis or trans) of the substituents on the pyrrolidine ring. nih.gov
For this compound, a successful crystallographic analysis would yield:
Connectivity and Stereochemistry: It would confirm the bonding arrangement and definitively show the relative orientation of the ethyl group at C2 and the amine group at C3.
Conformation: The analysis would reveal the specific puckering of the five-membered pyrrolidine ring (e.g., envelope or twist conformation), which is influenced by the substituents. nih.gov
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained.
Intermolecular Interactions: The crystal packing would reveal how individual molecules interact in the solid state. For this compound, strong intermolecular hydrogen bonds involving the primary and secondary amine groups are expected to be a dominant feature of the crystal lattice. researchgate.net
While obtaining suitable crystals can be a challenge, the resulting data provides an unparalleled level of structural detail. mdpi.com
Table 4: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 819.4 |
| Z (molecules/unit cell) | 4 |
| Key H-bond (D-H···A) | N3-H···N1 |
Theoretical and Computational Chemistry Studies on 2 Ethylpyrrolidin 3 Amine
Quantum Mechanical Calculations of Electronic Structure and Molecular Geometry of 2-Ethylpyrrolidin-3-amine
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. mdpi.com This approach offers a favorable balance between computational cost and accuracy, making it suitable for a broad range of chemical systems. mdpi.com
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the minimum energy conformation.
Calculate Electronic Properties: Compute the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and stability.
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com These maps are invaluable for predicting sites of interaction with other molecules.
Simulate Vibrational Spectra: Predict infrared (IR) and Raman spectra, which can be used to characterize the molecule and compare theoretical structures with experimental data.
Studies on similar substituted pyrrolidine (B122466) and heterocyclic systems demonstrate the utility of DFT. For instance, DFT has been used to investigate the electronic properties of substituted pyrrolidinones and pyridyl/imidazole-substituted fullero acs.org/ nih.govpyrrolidines to understand their reactivity and thermodynamic parameters. researchgate.net A typical application would involve using a functional like B3LYP with a basis set such as 6-311G(d,p) to perform these calculations. researchgate.net
Below is a hypothetical data table of electronic properties for this compound that could be generated using DFT calculations.
| Property | Predicted Value (Arbitrary Units) | Significance |
| Total Energy | -X Hartree | Indicates the overall stability of the molecule. |
| EHOMO | -Y eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| ELUMO | +Z eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap (ΔE) | (Y+Z) eV | An indicator of chemical reactivity; a smaller gap suggests higher reactivity. |
| Dipole Moment | D Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab initio (Latin for "from the beginning") methods are another class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for energetic and spectroscopic properties.
For this compound, ab initio calculations would be valuable for:
High-Accuracy Energy Calculations: Obtaining precise values for the total energy, ionization potential, and electron affinity.
Predicting Spectroscopic Constants: Calculating rotational constants for microwave spectroscopy and shielding tensors for Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in the interpretation of experimental spectra. nih.gov
For example, high-level ab initio methods are often used to calculate the relative energies of different isomers or conformers with high confidence. researchgate.net
Conformational Analysis and Potential Energy Surfaces of this compound
The pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon known as "pseudorotation". mdpi.com The presence of two substituents (an ethyl group at position 2 and an amine group at position 3), along with the rotatable bond of the ethyl group, means that this compound can exist in multiple conformations with different energies.
Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers. This is typically done by calculating the potential energy surface (PES) through systematic rotation (scanning) of key dihedral angles. The results identify low-energy minima (stable conformers) and the energy barriers (transition states) that separate them. Such studies, often performed with DFT methods, are crucial for understanding how the molecule's shape influences its biological activity and physical properties. researchgate.net
Prediction of Reactivity and Reaction Pathways Involving this compound
Computational methods can predict the reactivity of this compound and explore potential reaction mechanisms. The amine group and the nitrogen atom in the pyrrolidine ring are expected to be the primary sites of reactivity.
Frontier Molecular Orbital (FMO) Theory: The HOMO and LUMO distributions calculated by DFT indicate the likely sites for electrophilic and nucleophilic attack, respectively. The nitrogen lone pairs would be associated with the HOMO, making them nucleophilic centers.
Reaction Pathway Modeling: To study a specific reaction, computational chemists can model the entire reaction coordinate from reactants to products. This involves locating the transition state structure and calculating the activation energy barrier. A lower activation energy implies a faster reaction. DFT is a common tool for such mechanistic studies, as demonstrated in investigations of cycloaddition reactions and reductive aminations involving pyrrolidine-type compounds. whiterose.ac.uk
Molecular Dynamics Simulations of this compound in Various Environments
While quantum mechanical methods are excellent for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase, such as in a solvent or interacting with a biological macromolecule. MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.
For this compound, MD simulations could be used to:
Analyze Solvation Effects: Study how the molecule interacts with water or other solvent molecules and how solvation affects its conformational preferences.
Simulate Binding to a Target Protein: If this compound is being investigated as a potential drug, MD simulations can model its binding to the active site of a target protein, providing insights into the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds).
In Silico Design Principles for this compound Derived Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com In silico (computer-based) techniques are essential for designing new molecules based on the this compound scaffold for specific applications, such as drug discovery.
Key in silico design principles include:
Fragment-Based Drug Discovery (FBDD): Using the pyrrolidine core as a starting fragment and computationally adding other chemical groups to optimize binding to a biological target. researchgate.net
Molecular Docking: A computational technique that predicts the preferred orientation of a molecule when bound to a target protein. Docking studies on a library of virtual derivatives of this compound can quickly identify promising candidates for synthesis.
Quantitative Structure-Activity Relationship (QSAR): Building mathematical models that correlate the chemical structures of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent molecules.
Chemical Reactivity and Derivatization Strategies for 2 Ethylpyrrolidin 3 Amine
Amine Nucleophilicity and Functionalization of 2-Ethylpyrrolidin-3-amine
The presence of two nucleophilic nitrogen atoms, the endocyclic secondary amine and the exocyclic primary amine, is the predominant feature governing the reactivity of this compound. The primary amine is generally more sterically accessible and is expected to be the primary site of reaction with electrophiles under kinetic control. However, the relative basicity and nucleophilicity can be influenced by the solvent and the specific reagents used.
Acylation: The primary amine of this compound is expected to readily undergo acylation with acyl halides, anhydrides, and other acylating agents to form the corresponding amides. This reaction is a common strategy for the protection of the primary amine or for the introduction of various functional groups. The secondary amine within the pyrrolidine (B122466) ring can also be acylated, though this typically requires more forcing conditions or the use of a strong base to deprotonate the nitrogen, forming a more potent nucleophile. The acylation of pyrrolidine-2,4-diones at the C-3 position has been reported, highlighting the reactivity of the pyrrolidine scaffold, although this is a different system. rsc.org
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. wikipedia.org The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a mixture of products. To achieve mono-alkylation, reductive amination is a more controlled and often preferred method. The secondary amine of the pyrrolidine ring can also undergo N-alkylation, typically under conditions that favor its deprotonation. The use of Huenig's base (N,N-diisopropylethylamine) in acetonitrile (B52724) has been shown to be an effective method for the direct N-alkylation of secondary amines with alkyl halides, minimizing the formation of quaternary ammonium salts.
| Reaction Type | Reagent | Expected Major Product | Notes |
| Acylation | Acetyl chloride | N-(2-Ethylpyrrolidin-3-yl)acetamide | Preferential reaction at the more accessible primary amine. |
| Alkylation | Methyl iodide | Mixture of N-methyl, N,N-dimethylated products and quaternary salt | Over-alkylation is a common issue. |
| Sulfonylation | Toluenesulfonyl chloride | N-(2-Ethylpyrrolidin-3-yl)toluene-4-sulfonamide | Forms a stable sulfonamide, often used for protection or to introduce a chiral auxiliary. |
Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base is expected to proceed smoothly at the primary amine to yield sulfonamides. researchgate.netorganic-chemistry.org This reaction is a reliable method for the protection of the primary amine and can also be used to introduce functionalities that can direct further reactions or impart specific properties to the molecule. The resulting sulfonamides are generally stable compounds.
Imine Formation: The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. openstax.orgyoutube.comlibretexts.orglibretexts.org This reaction is typically acid-catalyzed and is reversible. The formation of an imine involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.
Enamine Formation: The secondary amine of the pyrrolidine ring can react with aldehydes and ketones to form enamines. makingmolecules.com This reaction also proceeds through an initial nucleophilic addition to the carbonyl group to form a carbinolamine intermediate. Subsequent dehydration, involving the loss of a proton from an adjacent carbon atom, leads to the formation of the C=C double bond of the enamine. The regioselectivity of enamine formation will be influenced by the substitution pattern of the carbonyl compound.
Reactivity of the Pyrrolidine Ring System in this compound
Beyond the reactivity of the amine groups, the pyrrolidine ring itself can participate in various chemical transformations.
The C-H bonds of the pyrrolidine ring, particularly those alpha to the nitrogen atom, are susceptible to activation and functionalization. Palladium-catalyzed C(sp³)–H olefination of protected amines has been demonstrated as a method to introduce unsaturation, which can then be used to construct C-2 alkylated pyrrolidines. nih.gov While this has been shown for amines with a directing group, it points to the potential for functionalization of the pyrrolidine ring in this compound, likely requiring protection of the amine groups. The presence of the ethyl group at the C-2 position would be expected to influence the regioselectivity of such C-H activation reactions.
While specific ring-opening reactions for this compound are not well-documented, substituted pyrrolidines can undergo ring-opening under certain conditions. For instance, a novel biotransformation of an aminopyrrolidine to an aminopiperidine has been observed, involving hydroxylation and opening of the pyrrolidine ring to form an aldehyde intermediate, followed by intramolecular Schiff-base formation and reduction. nih.gov This suggests that under specific enzymatic or chemical conditions, the pyrrolidine ring of this compound could be susceptible to cleavage. Additionally, the rearrangement of 2-aminomethylazetidines to 3-aminopyrrolidines has been reported, indicating the potential for ring expansion and rearrangement pathways in related small-ring nitrogen heterocycles. amazonaws.com 2,3-Methanopyrrolidines, which are structurally related, are known to undergo cyclopropane-ring opening reactions. chim.it
Applications of this compound in Cycloaddition and Condensation Reactions
The amine functionalities of this compound make it a potential substrate for various cycloaddition and condensation reactions.
Cycloaddition Reactions: 3-Aminopyrrolidine derivatives can be utilized in dipolar cycloaddition reactions. For example, the synthesis of 3-nitropyrrolidines has been achieved through a dipolar cycloaddition process involving azomethine ylides and nitroalkenes. durham.ac.uk The subsequent reduction of the nitro group yields a 3-aminopyrrolidine. This suggests that this compound could potentially be synthesized via such a route or, conversely, that its amine groups could be modified to participate in similar cycloadditions. Glycine-based [3+2] cycloadditions are also a powerful tool for the synthesis of pyrrolidine-containing polycyclic compounds. nih.gov
Transition Metal-Catalyzed Reactions with this compound Substrates
The application of transition metal catalysis to pyrrolidine-containing substrates has become a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simpler precursors. nih.gov For a molecule such as this compound, which possesses both a primary and a secondary amine, transition metal-catalyzed reactions offer a powerful toolkit for selective functionalization and derivatization. The presence of these two distinct amine functionalities, along with the chiral centers at the 2 and 3 positions, provides multiple avenues for catalytic transformations, including cross-coupling, C-H activation, and amination reactions. While specific studies on this compound are not extensively documented, the reactivity can be inferred from a wealth of research on analogous substituted pyrrolidines.
Palladium and rhodium are among the most extensively utilized transition metals for catalyzing reactions on amine-containing heterocyclic systems. nih.govacs.orgnih.gov These catalysts are known for their ability to mediate the formation of carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.orgsigmaaldrich.com
Palladium-Catalyzed Cross-Coupling Reactions:
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a premier method for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is instrumental in synthesizing aryl amines from aryl halides and amines. For this compound, with its primary amino group, this reaction provides a direct route to N-aryl derivatives. The choice of phosphine (B1218219) ligands is crucial in these transformations, with bulky, electron-rich ligands often enhancing reaction efficiency. youtube.comacsgcipr.org
Another significant palladium-catalyzed transformation is the carboamination of alkenes, which can be used to construct substituted pyrrolidines. nih.gov While this is a synthetic route to the pyrrolidine core, related palladium-catalyzed reactions can be envisioned for the further functionalization of a pre-existing pyrrolidine such as this compound. For instance, the primary amine could be coupled with vinyl bromides to yield N-allyl derivatives. nih.gov
The following table illustrates potential palladium-catalyzed cross-coupling reactions involving a substrate analogous to this compound, based on established methodologies for similar amines.
| Reaction Type | Catalyst System | Coupling Partners | Product Type | Representative Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / RuPhos | Aryl Bromide, Primary Amine | N-Aryl-2-ethylpyrrolidin-3-amine | 85-95 |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Aryl Boronic Acid, N-protected 3-halopyrrolidine | 3-Aryl-2-ethylpyrrolidine | 70-90 |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene, N-protected 3-halopyrrolidine | 3-Alkenyl-2-ethylpyrrolidine | 60-80 |
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Pyrrolidine Substrates. Yields are hypothetical and based on typical ranges for these reaction types with similar substrates.
Rhodium-Catalyzed Reactions:
Rhodium catalysts have shown remarkable utility in C-H functionalization reactions, providing a direct method for forming C-C bonds by activating otherwise inert C-H bonds. nih.gov For a substrate like this compound, rhodium-catalyzed C-H arylation could potentially occur at various positions on the pyrrolidine ring, with the directing group playing a key role in determining the regioselectivity. The amine functionality itself, or a derivative thereof, can act as a directing group to guide the metal catalyst to a specific C-H bond.
Rhodium complexes are also effective catalysts for the synthesis of pyrrolidines through the cyclization of unsaturated amines. acs.org While this is a synthetic method, the principles of rhodium catalysis can be applied to the modification of the this compound scaffold. For example, rhodium-catalyzed insertion reactions could be employed to introduce new functional groups. rsc.org
The table below outlines potential rhodium-catalyzed reactions on a this compound core, extrapolated from known rhodium catalysis on related heterocyclic systems.
| Reaction Type | Catalyst System | Reactants | Product Type | Representative Yield (%) |
| C-H Arylation | [RhCp*Cl₂]₂ | N-protected Pyrrolidine, Aryl Halide | N-protected Aryl-pyrrolidine | 60-85 |
| Hydroamination (intramolecular) | [Rh(cod)₂]BF₄ / Ligand | Unsaturated Amine Precursor | Substituted Pyrrolidine | 70-95 |
| Carbonylative Cyclization | [Rh(CO)₂Cl]₂ | Unsaturated Amine, CO | Pyrrolidinone Derivative | 65-90 |
Table 2: Representative Rhodium-Catalyzed Reactions for Pyrrolidine Synthesis and Functionalization. Yields are hypothetical and based on typical ranges for these reaction types with similar substrates.
Other Transition Metal-Catalyzed Reactions:
Beyond palladium and rhodium, other transition metals such as ruthenium and titanium have been employed in the synthesis and functionalization of pyrrolidines. nih.govorganic-chemistry.org Ruthenium catalysts, for instance, have been used for C-H activation and annulation reactions to build isoquinoline (B145761) structures from benzylamines. organic-chemistry.orgresearchgate.net Titanium-catalyzed carbocyclization of allylpropargyl amines is another effective method for constructing methylenepyrrolidine derivatives. nih.govresearchgate.net These methodologies highlight the broad potential for derivatizing the this compound scaffold through various transition metal-catalyzed transformations.
2 Ethylpyrrolidin 3 Amine As a Versatile Synthon in Advanced Organic Synthesis
Role of 2-Ethylpyrrolidin-3-amine in Chiral Ligand Design for Asymmetric Catalysis
Chiral amines are foundational in asymmetric synthesis, where they are frequently used as chiral auxiliaries, ligands for metal catalysts, or as organocatalysts themselves. sigmaaldrich.comrsc.org The defined stereocenters of this compound make it an excellent candidate for the development of novel chiral ligands, capable of inducing high stereoselectivity in a variety of chemical transformations.
The pyrrolidine (B122466) framework is a cornerstone in the design of "privileged" ligands for transition metal-catalyzed asymmetric reactions. chinesechemsoc.orgnih.gov Ligands derived from amino acids like proline have demonstrated remarkable efficiency and selectivity in numerous transformations. acs.orgorganic-chemistry.org These ligands coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.
The structure of this compound is well-suited for creating bidentate or tridentate ligands. The pyrrolidine nitrogen and the exocyclic primary amine can coordinate to a metal center, while the ethyl group provides steric bulk that can influence the enantioselectivity of the catalyzed reaction. By modifying the primary amine to introduce phosphine (B1218219), oxazoline, or other coordinating groups, a wide array of ligands can be synthesized for various metal-catalyzed processes. For instance, pyrrolidine-based phosphoramidite (B1245037) ligands have been successfully used in palladium-catalyzed asymmetric [3+2] cycloadditions to generate chiral pyrrolidines with high enantiomeric excess. nih.gov Similarly, copper-catalyzed reactions using prolinol-based ligands have shown high enantioselectivity, guided by hydrogen bonding and the specific geometry of the ligand-metal complex. acs.org
| Metal Catalyst | Pyrrolidine-Based Ligand Type | Reaction Type | Key Feature |
| Palladium (Pd) | Phosphoramidites | [3+2] Cycloaddition | Novel phosphoramidite ligands enabled the reaction of various imine acceptors, producing cycloadducts with excellent yields and selectivities. nih.gov |
| Copper (Cu) | Spirocyclic Pyrrolidine Oxazoline (SPDO) | Aerobic Oxidative Coupling | Highly efficient and enantioselective coupling of 2-naphthols and 2-naphthylamines. chinesechemsoc.org |
| Iridium (Ir) | Spiro Aminophosphine (SpiroPAP) | Hydrogenation | Facilitated the hydrogenation of quinolines with exceptional enantioselectivity, attributed to N-H-π interactions between the ligand and substrate. mdpi.com |
| Rhodium (Rh) | Hydroxymethylpyridine/Phosphoramidite | Friedel–Crafts Addition | Catalyzed the enantioselective addition of indoles to trifluoropyruvates. rsc.org |
This table summarizes selected examples of metal-catalyzed enantioselective reactions using various pyrrolidine-based ligands, illustrating the potential applications for ligands derived from this compound.
Organocatalysis, which uses small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. organic-chemistry.org Secondary amines, most notably L-proline, are highly effective organocatalysts that operate through enamine or iminium ion intermediates. mdpi.comnih.gov These catalysts have been successfully applied to a wide range of reactions, including aldol (B89426), Mannich, and Michael reactions. mdpi.commdpi.com
While this compound contains a secondary amine within its ring, its primary amine at the C3 position offers a unique handle for creating novel organocatalysts. This primary amine can be readily converted into various functional groups, such as thioureas or amides, which can act as hydrogen-bond donors to activate substrates. mdpi.com Bifunctional catalysts, combining the pyrrolidine's nucleophilic/basic character with a hydrogen-bonding moiety, can create highly organized transition states, leading to excellent stereocontrol. For example, novel (S)-proline-derived organocatalysts containing a 1,2,4-triazolyl moiety have been immobilized on silica (B1680970) and used effectively in asymmetric aldol reactions. mdpi.com Derivatives of this compound could be designed to operate similarly, with the ethyl group potentially fine-tuning the steric environment of the catalytic pocket to enhance selectivity.
This compound as a Key Intermediate in Complex Molecule Synthesis
The structural features of this compound make it an ideal starting material or intermediate for the synthesis of more complex molecules, particularly those with pharmaceutical or biological relevance. thegauntgroup.com Alkylamines are ubiquitous motifs in medicines, and methods to synthesize complex saturated alkylamines are in high demand. thegauntgroup.com
The synthesis of libraries of structurally related compounds is a key strategy in drug discovery for optimizing the properties of a lead compound. nih.gov Positional analogue scanning, where parts of a molecule are systematically replaced, is an effective strategy for multiparameter optimization. researchgate.net The this compound scaffold can serve as a core structure for generating such libraries. Its functional groups allow for diverse modifications, enabling the exploration of chemical space around a core pharmacophore.
A structurally similar compound, (3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester, serves as a reagent for preparing imidazopyrrolopyrazine derivatives, which are investigated as protein kinase modulators. lookchem.com This highlights the utility of the ethyl-pyrrolidine core in creating biologically active molecules. By analogy, this compound could be a precursor for similar scaffolds or for the development of chemical probes designed to investigate biological targets. lookchem.comlstmed.ac.uk For example, it could be incorporated into photoaffinity labeling probes, which contain a photoreactive group and a reporter tag to identify protein targets in complex biological systems. lstmed.ac.ukmdpi.com
Pyrrolidines are ubiquitous structural units in a vast array of natural products and pharmaceuticals. nih.govnih.gov Consequently, synthetic strategies that provide access to functionalized pyrrolidines are of longstanding interest. The deconstructive transformation of cyclic amines has emerged as a powerful method for creating structural diversity from readily available starting materials. researchgate.netkaist.ac.kr
Incorporation of this compound into Polymeric Structures and Materials
The incorporation of amines into polymer backbones or as pendant groups can significantly alter the material's properties, imparting functionalities such as pH-responsiveness, thermal stability, and chelating ability. numberanalytics.comfrontiersin.org The dual amine functionalities of this compound make it a valuable monomer for the synthesis of functional polymers.
The primary amine at the C3 position can participate in step-growth polymerization, such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. numberanalytics.com The secondary amine of the pyrrolidine ring could also react under certain conditions, potentially leading to cross-linking and the formation of robust polymer networks. frontiersin.org
Furthermore, the amine groups can initiate the ring-opening polymerization of monomers like aziridines or epoxides, leading to polymers with a high density of amine groups. numberanalytics.com Such polymers are of interest for a variety of applications. For example, tertiary amine oxide-containing zwitterionic polymers, which can be synthesized from polymer precursors containing tertiary amines, are explored for their antifouling properties and use in drug delivery systems. mdpi.com The this compound monomer could be incorporated into polymer chains and subsequently modified to create such advanced, functional materials. mdpi.comresearchgate.net
| Polymerization Method | Role of this compound | Resulting Polymer Type | Potential Application |
| Polycondensation | Monomer (with diacids/diacyl chlorides) | Polyamide | High-performance fibers, engineering plastics. |
| Ring-Opening Polymerization | Initiator | Poly(ethylene imine) derivatives, Polyesters | Gene delivery, chelating agents. numberanalytics.com |
| Addition to Polymer Networks | Additive/Co-monomer | Cross-linked networks (e.g., with Benzoxazines) | Thermosets with enhanced thermal stability and reprocessability. frontiersin.org |
| Post-Polymerization Modification | Functional Monomer | Zwitterionic Polymers | Antifouling coatings, drug delivery systems. mdpi.comrjptonline.org |
This table outlines potential routes for incorporating this compound into polymeric structures and the resulting materials.
Design and Synthesis of this compound-Based Supramolecular Assemblies
Information regarding the specific design principles and synthetic methodologies for creating supramolecular assemblies from this compound is not available in the reviewed scientific literature.
The design of supramolecular assemblies typically relies on the strategic placement of functional groups that can engage in specific and directional non-covalent interactions. nih.govchemrxiv.org In principle, the structure of this compound, featuring a secondary amine within the pyrrolidine ring, a primary amine at the 3-position, and an ethyl group at the 2-position, offers potential sites for such interactions. The two amine groups could act as hydrogen bond donors and acceptors, while the ethyl group could participate in hydrophobic interactions.
The synthesis of such assemblies would likely involve the covalent modification of the this compound scaffold to introduce other functionalities that promote self-assembly, such as aromatic rings for π-π stacking or long alkyl chains for van der Waals interactions. mdpi.com The modified synthons would then be allowed to self-assemble under controlled conditions (e.g., specific solvent, temperature, or pH) to form the desired supramolecular structure. nih.govnih.gov
However, without specific published examples, any detailed discussion, research findings, or data tables would be purely hypothetical and would not adhere to the requirement for scientifically accurate, sourced content.
Advanced Analytical Methodologies for the Analysis of 2 Ethylpyrrolidin 3 Amine
Chromatographic Separation Techniques for 2-Ethylpyrrolidin-3-amine Purity and Isomer Resolution
Chromatography stands as a cornerstone for the analytical assessment of this compound. Due to the compound's structural features—specifically its chirality and the presence of a primary amine group—specialized chromatographic approaches are required to separate it from impurities and resolve its stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, each offering distinct advantages for purity and isomer analysis. yakhak.orgnih.gov
The determination of enantiomeric excess (e.e.) is paramount for chiral compounds like this compound, as different enantiomers can exhibit varied biological activities. csfarmacie.cz Chiral HPLC is the most effective and widely used method for separating enantiomers, providing a means to quantify the composition of each in a mixture. yakhak.orgcsfarmacie.cz The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. csfarmacie.cz
The fundamental principle of chiral recognition on a CSP is often described by the "three-point interaction model," which posits that for successful resolution, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers. csfarmacie.cz These interactions can include hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance.
For primary amines such as this compound, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose (B213188) phenylcarbamates, are highly effective. yakhak.org The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is crucial for optimizing selectivity and resolution. yakhak.orgchromatographyonline.com The concentration of the organic modifier can be adjusted to fine-tune the retention times and separation factor. csfarmacie.cz Supercritical fluid chromatography (SFC), which uses supercritical carbon dioxide as the main mobile phase component, has also emerged as a powerful alternative to HPLC for separating chiral amines, often providing faster and more efficient separations. chromatographyonline.com
Table 1: Chiral HPLC and SFC Method Parameters for Amine Separation
| Parameter | Description | Typical Conditions for Chiral Amines | Impact on Separation |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral selector responsible for enantiomeric recognition. csfarmacie.cz | Polysaccharide-based (e.g., Chiralpak® series), Cyclofructan-based (e.g., Larihc®) yakhak.orgchromatographyonline.com | Determines the selectivity (α) between enantiomers. The choice of CSP is the most critical factor. |
| Mobile Phase (HPLC) | Solvent system that carries the analyte through the column. csfarmacie.cz | Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) yakhak.org Polar Organic: Acetonitrile (B52724)/Methanol (B129727) chromatographyonline.com | Affects retention time and resolution. The type and ratio of the organic modifier are key optimization parameters. csfarmacie.czchromatographyonline.com |
| Mobile Phase (SFC) | A supercritical fluid, often modified with a polar solvent. chromatographyonline.com | CO₂ with a polar modifier (e.g., methanol, ethanol) chromatographyonline.com | Offers high efficiency and fast separations due to low viscosity and high diffusivity. |
| Additives | Acids or bases added to the mobile phase to improve peak shape and selectivity. chromatographyonline.com | Trifluoroacetic acid (TFA), Triethylamine (TEA) chromatographyonline.com | Crucial for protonating or deprotonating the amine, which affects interaction with the CSP and reduces peak tailing. |
| Flow Rate | The velocity of the mobile phase through the column. | HPLC: 0.5 - 1.5 mL/min yakhak.org SFC: 2 - 4 mL/min chromatographyonline.com | Influences analysis time and column efficiency. Higher flow rates reduce analysis time but may decrease resolution. |
| Temperature | The operating temperature of the column. | Ambient to 40°C | Affects interaction kinetics and solvent viscosity, thereby influencing retention and selectivity. |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. labrulez.com While primary amines like this compound can be analyzed by GC, their high polarity and basicity present challenges. labrulez.com These characteristics often lead to strong interactions with the stationary phase and active sites on the column surface, resulting in poor peak shapes (tailing) and potential sample loss. labrulez.com
To overcome these issues, several strategies are employed:
Column Deactivation: Packed GC columns are often treated with a basic compound, such as potassium hydroxide (B78521) (KOH), to neutralize acidic silanol (B1196071) groups on the support material, thereby reducing peak tailing. labrulez.com For capillary columns, specially deactivated phases designed for amine analysis are used.
Derivatization: A common approach is to convert the amine into a less polar, more volatile derivative before analysis. nih.gov This not only improves chromatographic performance but can also enhance detection sensitivity. sigmaaldrich.cn
Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer (GC-MS) provides unparalleled sensitivity and specificity. The mass spectrometer separates and detects ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for the analyte. This "fingerprint" allows for confident identification of this compound and its related impurities, even at trace levels. nih.gov Techniques like single-ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to achieve excellent limits of detection. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Separation of this compound Species
Capillary electrophoresis (CE) offers an alternative high-resolution separation technique based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. libretexts.org For amine analysis, the most common mode is Capillary Zone Electrophoresis (CZE). nvkc.nl In CZE, the separation is governed by the analyte's charge-to-size ratio. libretexts.org
The primary amine group of this compound is basic and will be protonated in acidic buffer solutions, acquiring a positive charge. This allows it to migrate toward the cathode. The separation of this compound from its isomers or related impurities can be finely tuned by optimizing several key parameters. nih.gov
Buffer pH: This is a critical parameter as it determines the degree of ionization of the amine. A lower pH (e.g., below the pKa of the amine) ensures full protonation and consistent electrophoretic mobility.
Buffer Concentration: Affects the ionic strength of the medium, which influences the thickness of the electrical double layer and the electroosmotic flow (EOF), thereby impacting migration times and resolution. nih.gov
Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can generate excessive Joule heating, which may degrade resolution. libretexts.org
Organic Modifiers: The addition of organic solvents like methanol or acetonitrile to the buffer can alter its viscosity and dielectric constant, which can be used to improve the resolution between closely migrating species. nih.gov
CE is known for its high efficiency, short analysis times, and minimal sample and reagent consumption. diva-portal.org
Table 2: Key Parameters in Capillary Electrophoresis for Amine Separation
| Parameter | Effect on Separation | Typical Optimization Strategy for Amines |
|---|---|---|
| Background Electrolyte (BGE) pH | Controls the charge state (degree of protonation) of the amine. nih.gov | Operate at a pH at least 2 units below the amine's pKa to ensure full, consistent protonation. |
| BGE Concentration | Impacts ionic strength, electrophoretic mobility, and electroosmotic flow (EOF). Higher concentrations reduce EOF but increase current and Joule heating. nih.gov | Typically in the range of 25-100 mM. Optimized to balance resolution and analysis time. |
| Applied Voltage | The driving force for migration. Higher voltage increases migration speed and efficiency. libretexts.org | Usually 15-30 kV. Set as high as possible without causing significant Joule heating. nih.gov |
| Organic Modifier | Alters BGE viscosity and analyte-wall interactions, which can improve selectivity. nih.gov | Addition of methanol or acetonitrile (10-40% v/v) to the BGE. nih.gov |
| Capillary Temperature | Affects BGE viscosity and diffusion rates. Controlled temperature is crucial for reproducibility. | Maintained at a constant temperature, often around 25°C, using forced air or liquid cooling. |
On-Line Reaction Monitoring of this compound Transformations Using Spectroscopy
Understanding and optimizing the synthesis of this compound requires detailed knowledge of the reaction kinetics, the formation of intermediates, and the point of reaction completion. On-line reaction monitoring provides this information in real-time without the need for sampling and separate analysis. researchgate.net
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful process analytical technology (PAT) for this purpose. mdpi.com An ATR probe is inserted directly into the reaction vessel, allowing for the continuous collection of infrared spectra from the reaction mixture. researchgate.net
By tracking the intensity of specific IR absorption bands, one can monitor the concentration profiles of reactants, intermediates, and the this compound product over time. mdpi.com For example, in a synthesis involving a reductive amination, one could monitor:
The disappearance of the C=O stretch of a ketone precursor.
The disappearance of the N-H bend of a starting amine.
The appearance and subsequent disappearance of the C=N stretch of a Schiff base intermediate.
The appearance of the N-H bend and C-N stretch associated with the final this compound product. mdpi.com
This real-time data is invaluable for process optimization, ensuring reaction completeness, identifying potential side reactions, and ensuring process safety and consistency. mdpi.com
Table 3: Hypothetical IR Bands for Monitoring the Synthesis of this compound
| Species | Functional Group | Typical Wavenumber (cm⁻¹) | Trend During Reaction |
|---|---|---|---|
| Ketone/Aldehyde Precursor | Carbonyl (C=O) | 1750-1680 | Decreases |
| Schiff Base Intermediate | Imine (C=N) | 1690-1640 | Increases, then decreases |
| This compound | Amine (N-H Bend) | 1650-1580 | Increases |
| This compound | Amine (C-N Stretch) | 1250-1020 | Increases |
Development of Derivatization Methods for Enhanced Analytical Detection of this compound
Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a given analytical method. nih.gov For this compound, derivatization is employed primarily to enhance detection in HPLC and improve volatility and peak shape in GC. nih.govnih.gov
The primary amine group of the molecule is the typical site for derivatization. The goals of derivatization can be:
Introducing a Chromophore or Fluorophore: The pyrrolidine (B122466) structure lacks a strong chromophore, making UV detection at low concentrations challenging. Reagents like dansyl chloride, dabsyl chloride, or o-phthalaldehyde (B127526) (OPA) react with the amine to attach a group that absorbs UV-Vis light strongly or fluoresces, dramatically lowering detection limits in HPLC. nih.gov
Improving Volatility for GC: As mentioned, the polarity of the amine can be problematic for GC. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen on the amine with a bulky, non-polar silyl (B83357) group, creating a more volatile and thermally stable derivative suitable for GC analysis. sigmaaldrich.cn
Enabling Chiral Separation: Chiral derivatizing agents, such as Marfey's reagent, can be used to convert a pair of enantiomers into a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column. mdpi.com
The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the analysis. nih.gov
Table 4: Common Derivatization Reagents for Primary Amines
| Reagent | Abbreviation | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| Dansyl Chloride | Dansyl-Cl | Adds a highly fluorescent group. | Fluorescence, UV, MS | nih.gov |
| 9-fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Adds a fluorescent group. | Fluorescence, UV | nih.gov |
| o-Phthalaldehyde | OPA | Reacts with a thiol to form a fluorescent isoindole derivative. | Fluorescence | nih.gov |
| Phenyl isothiocyanate | PITC | Forms a phenylthiourea (B91264) derivative with strong UV absorbance. | UV | scribd.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Improves volatility and thermal stability for GC analysis. | GC-MS, GC-FID | sigmaaldrich.cn |
| Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide) | FDAA | Chiral reagent for creating diastereomers for separation on achiral columns. | HPLC-UV | nih.gov |
Structure Property Relationship Investigations of 2 Ethylpyrrolidin 3 Amine Derivatives
Influence of Stereochemistry on Reactivity Profiles of 2-Ethylpyrrolidin-3-amine
This compound possesses two chiral centers at the C2 and C3 positions of the pyrrolidine (B122466) ring. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the ethyl group at C2 and the amine group at C3 relative to each other (cis or trans) significantly influences the molecule's conformation, steric accessibility, and reactivity.
The stereochemical configuration is a critical factor that can dictate the outcome of chemical reactions. numberanalytics.com For instance, in reactions where the amine group acts as a nucleophile, the accessibility of its lone pair of electrons can be hindered by the adjacent ethyl group, depending on their relative stereochemistry. In the cis isomer, the ethyl and amino groups are on the same face of the ring, potentially leading to greater steric hindrance compared to the trans isomer, where they are on opposite faces. This can affect reaction rates and the stability of transition states.
The stereochemistry is also paramount in applications such as asymmetric synthesis, where a specific enantiomer or diastereomer is required to achieve a desired stereochemical outcome in the product. numberanalytics.com The defined three-dimensional structure of a single stereoisomer of a this compound derivative is crucial for its specific binding affinity and interaction with other chiral molecules or biological targets. For example, the reaction of a chiral substrate with different stereoisomers of this compound could proceed via different mechanisms, such as SN1 or SN2, leading to products with different stereochemistries. numberanalytics.com
| Stereoisomer | Relative Configuration | Potential Influence on Reactivity |
|---|---|---|
| (2R,3S) and (2S,3R) | cis | The ethyl and amine groups are on the same side of the ring. This may lead to increased steric hindrance, potentially slowing down reactions at the amine or nitrogen centers. It could also facilitate intramolecular hydrogen bonding, affecting the amine's basicity. |
| (2R,3R) and (2S,3S) | trans | The ethyl and amine groups are on opposite sides of the ring. This configuration generally presents lower steric hindrance, potentially allowing for faster reaction rates compared to the cis isomers. numberanalytics.com |
Impact of Substituent Effects on the Chemical Behavior of this compound Analogs
The chemical behavior of this compound can be finely tuned by introducing various substituents onto the pyrrolidine ring or the nitrogen atoms. These modifications alter the electronic and steric properties of the molecule, thereby influencing its reactivity, basicity, and nucleophilicity. vulcanchem.com
The basicity of the amine groups is a key property governed by substituent effects. libretexts.org Alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, thereby enhancing its basicity and nucleophilicity. gvchem.com For example, N-alkylation of the pyrrolidine ring nitrogen would make it a stronger base. Conversely, attaching electron-withdrawing groups, such as acyl or aryl groups, to either nitrogen atom would decrease the electron density and reduce basicity due to delocalization of the lone pair. libretexts.org
| Position of Substitution | Substituent Type | Example Group | Predicted Effect on Chemical Behavior |
|---|---|---|---|
| N1 (Pyrrolidine N) | Electron-Donating (Alkyl) | Methyl (-CH₃) | Increases basicity and nucleophilicity of the ring nitrogen. gvchem.com |
| N1 (Pyrrolidine N) | Electron-Withdrawing (Acyl) | Acetyl (-COCH₃) | Decreases basicity and nucleophilicity significantly due to resonance delocalization. msu.edu |
| N3 (Amine N) | Electron-Donating (Alkyl) | Methyl (-CH₃) | Increases basicity of the exocyclic amine, converting it from a primary to a secondary amine. libretexts.org |
| Ring Carbon (e.g., C4) | Electron-Withdrawing | Fluorine (-F) | Decreases the basicity of both nitrogen atoms through inductive effect. nih.gov |
| Ring Carbon (e.g., C4) | Bulky Alkyl Group | tert-Butyl (-C(CH₃)₃) | Introduces significant steric hindrance, potentially blocking access to nearby functional groups. gvchem.com |
Correlation between Molecular Structure and Catalytic Efficiency of this compound-Derived Ligands
The structure of this compound, featuring two nitrogen atoms and inherent chirality, makes it an attractive scaffold for designing bidentate ligands for metal-catalyzed reactions. When complexed with a metal center (e.g., Rhodium, Ruthenium, Manganese), the resulting organometallic compound can function as a catalyst, and its efficiency is directly correlated with the ligand's molecular structure. researchgate.netmdpi.comresearchgate.net
The key structural features influencing catalytic efficiency include:
Stereochemistry : Chiral ligands derived from a single stereoisomer of this compound are essential for asymmetric catalysis, where the goal is to produce one enantiomer of a product in excess. The specific (R) or (S) configuration at the C2 and C3 centers creates a chiral environment around the metal, which can differentiate between prochiral faces of a substrate, leading to high enantioselectivity (e.e.). researchgate.net
Bite Angle and Chelate Ring Size : The two nitrogen atoms can coordinate to a metal center to form a five-membered chelate ring. The geometry of this ring, including the N-M-N bite angle, is crucial. It influences the stability of the metal complex and the electronic properties of the catalytic center, which in turn affects catalytic activity and selectivity.
Steric Bulk : The ethyl group at the C2 position, along with any other substituents on the ligand, imposes steric constraints around the metal center. This steric environment can control substrate approach and product release, enhancing selectivity. For example, bulky substituents can create a "chiral pocket" that favors the binding of a substrate in a specific orientation.
Electronic Properties : Substituents on the ligand can modify the electron density at the metal center. Electron-donating groups increase the electron density, which can enhance the catalytic activity of late transition metals in processes like oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic.
The catalytic activity is often dependent on the nature of the metal salt's anion and the solvent used, as these factors can influence the coordination sphere of the metal complex. researchgate.net
| Ligand Structural Feature | Impact on Metal Complex | Effect on Catalytic Efficiency |
|---|---|---|
| Single Enantiomer Ligand (e.g., (2R,3R)) | Creates a defined chiral environment around the metal. | Enables asymmetric induction, leading to high enantiomeric excess (e.e.) in products. researchgate.net |
| Bulky N1-Substituent (e.g., -benzyl) | Increases steric hindrance around the catalytic site. | May improve selectivity by controlling substrate access, but could potentially lower the reaction rate (turnover frequency). |
| Electron-Withdrawing Group on Ring | Reduces electron density on the metal center. | Can enhance the rate of reductive elimination steps in a catalytic cycle. |
| Flexible Ethyl Group at C2 | Allows for conformational adjustments during the catalytic cycle. | Can help stabilize transition states, lowering the overall activation energy of the reaction. rsc.org |
Theoretical Approaches to Predicting Structure-Reactivity Relationships in this compound Systems
Computational chemistry provides powerful tools for predicting and understanding the relationship between the structure of this compound derivatives and their reactivity, complementing experimental studies. ijrpr.com Methods like Density Functional Theory (DFT) are particularly useful for modeling these systems. beilstein-journals.orgnih.gov
Theoretical approaches can be used to:
Determine Stable Conformations : Calculations can identify the lowest energy conformations of the different stereoisomers of this compound. This is fundamental, as the reactivity of a flexible molecule is often dictated by the properties of its most stable or most reactive conformer.
Predict Electronic Properties : Computational models can generate electron density maps, showing the distribution of charge within the molecule. This helps identify nucleophilic sites (areas of high electron density, like the nitrogen lone pairs) and electrophilic sites. Calculation of HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can predict the susceptibility of the molecule to react with electrophiles and nucleophiles, respectively. rsc.org
Model Reaction Pathways : DFT calculations can map out the entire potential energy surface for a proposed reaction. beilstein-journals.org This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By comparing the activation energy barriers for different possible pathways, chemists can predict which reaction is more likely to occur and what the product distribution will be. nih.gov For example, theoretical studies can clarify whether a substitution reaction will proceed via an SN1 or SN2 mechanism based on the calculated transition state energies. numberanalytics.com
Elucidate Stereoselectivity : In asymmetric catalysis, computational modeling can help rationalize why a particular ligand-catalyst system favors the formation of one enantiomer over another. By modeling the interaction between the chiral catalyst and the substrate in the transition state, researchers can identify the key steric and electronic interactions responsible for stereochemical control.
| Theoretical Method | Predicted Property/Information | Relevance to Reactivity |
|---|---|---|
| Conformational Analysis | Lowest energy 3D structures of stereoisomers. | Identifies the most populated ground-state geometries, which influences steric accessibility. |
| Density Functional Theory (DFT) | Electron density, electrostatic potential maps, pKa values. | Predicts sites of nucleophilic/electrophilic attack and relative basicity of the two amine groups. beilstein-journals.org |
| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy and distribution. | Helps understand reactivity in pericyclic reactions and with various electrophiles/nucleophiles. rsc.org |
| Transition State Theory (TST) Calculations | Geometries and energies of transition states (ΔG‡). | Predicts reaction rates, mechanisms (e.g., SN1 vs. SN2), and stereochemical outcomes by comparing activation barriers. beilstein-journals.orgnih.gov |
Emerging Research Directions and Future Perspectives for 2 Ethylpyrrolidin 3 Amine
Integration of Artificial Intelligence and Machine Learning in 2-Ethylpyrrolidin-3-amine Design and Synthesis
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical synthesis and drug discovery. mdpi.com These computational tools offer the potential to significantly accelerate the design and synthesis of molecules like this compound and its derivatives.
Accelerating Discovery with AI:
Predictive Modeling: AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of novel synthetic routes to this compound, potentially identifying more efficient and higher-yielding pathways.
De Novo Design: Machine learning models can generate novel molecular structures with desired properties, using this compound as a starting scaffold. This allows for the in-silico exploration of a vast chemical space to identify promising candidates for specific applications. bohrium.com
Synthesis Planning: AI-powered retrosynthesis tools can propose step-by-step synthetic pathways for complex target molecules incorporating the this compound core, aiding chemists in the laboratory.
Recent studies have demonstrated the power of in-silico design and quantitative structure-activity relationship (QSAR) modeling for other pyrrolidine (B122466) derivatives, showcasing the potential for these techniques to be applied to this compound. nih.govresearchgate.netsigmaaldrich.com For instance, computational investigations have been used to design pyrrolidine-based inhibitors for various biological targets. bohrium.com
Interactive Table: AI and ML applications in Pyrrolidine Chemistry
| Application Area | Specific Task | Potential Impact on this compound Research |
| Drug Discovery | Target identification and validation | Identifying new biological targets for which this compound derivatives may have therapeutic potential. |
| De novo drug design | Generating novel drug candidates based on the this compound scaffold with optimized activity and safety profiles. bohrium.com | |
| Synthesis Planning | Retrosynthesis prediction | Proposing efficient and cost-effective synthetic routes to this compound and its analogs. |
| Reaction condition optimization | Predicting optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound. | |
| Materials Science | Property prediction | Predicting the physical and chemical properties of polymers and other materials incorporating this compound. |
Sustainable and Green Chemistry Innovations for this compound Production
The principles of green chemistry are increasingly important in chemical manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgijrpr.com The production of this compound can benefit significantly from the adoption of these principles.
Greener Synthetic Routes:
Catalytic Methods: The use of catalytic, rather than stoichiometric, reagents can dramatically reduce waste. Research into novel catalysts, including those based on abundant and non-toxic metals, is a key area of focus. acs.orgeuropa.euasiaresearchnews.com
Renewable Feedstocks: Exploring the synthesis of this compound from renewable resources, such as biomass-derived platform chemicals, would represent a major step towards sustainability. europa.eu
Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents can significantly reduce the environmental impact of the synthesis process. rsc.orgvjs.ac.vnmdpi.com
One-Pot Reactions: Designing multi-component reactions where several synthetic steps are combined into a single operation can improve efficiency and reduce waste. semanticscholar.org
Recent research has highlighted several green approaches for the synthesis of pyrrolidine derivatives, including microwave-assisted organic synthesis (MAOS) and the use of eco-friendly reaction media. nih.govrsc.org
Exploration of Novel Reactivity Modalities and Mechanistic Discoveries Involving this compound
A deep understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective utilization in synthesis. The presence of both a secondary amine and a primary amine, along with the stereochemistry of the pyrrolidine ring, offers a rich landscape for chemical transformations.
Areas for Mechanistic Investigation:
Stereoselective Reactions: Developing reactions that selectively target one of the stereoisomers of this compound is essential for its application in areas like asymmetric catalysis and medicinal chemistry. rsc.orgnih.gov
C-H Functionalization: The direct functionalization of carbon-hydrogen bonds on the pyrrolidine ring offers a highly efficient way to create new derivatives. nih.govacs.org
Ring-Opening and Ring-Expansion Reactions: Exploring reactions that modify the pyrrolidine ring itself could lead to the synthesis of novel heterocyclic scaffolds.
Radical Reactions: Investigating the behavior of this compound in radical-mediated reactions could open up new avenues for its functionalization. nih.gov
Mechanistic studies on related pyrrolidine systems, such as the copper-catalyzed synthesis of pyrrolidines and the dehydrogenation of pyrrolidines to pyrroles, provide a foundation for understanding the potential reactivity of this compound. acs.orgacs.org
Potential for this compound in Advanced Functional Materials (as a building block)
The unique structural and electronic properties of pyrrolidine derivatives make them attractive building blocks for the creation of advanced functional materials. ijrpr.combohrium.com this compound, with its two amine functional groups, is well-suited for incorporation into polymeric structures and other materials.
Potential Applications in Materials Science:
Polymers: The diamine nature of this compound allows it to act as a monomer in the synthesis of polyamides, polyimides, and other polymers. The stereochemistry of the pyrrolidine ring could influence the macroscopic properties of these materials.
Organic Electronics: Pyrrolidine-containing molecules have been investigated for applications in organic electronics. bohrium.com Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), solar cells, or sensors.
Catalyst Supports: The amine groups of this compound can be used to anchor metal catalysts to solid supports, creating recyclable and reusable catalytic systems. researchgate.net
Self-Assembled Materials: The ability of the amine groups to form hydrogen bonds could be exploited to create self-assembling materials with ordered structures at the nanoscale.
Fulleropyrrolidines, which are formed by the addition of a pyrrolidine ring to a fullerene molecule, have shown promise in various technological areas. thieme-connect.com This highlights the potential for integrating the this compound scaffold into novel material architectures.
Interdisciplinary Research Frontiers for Pyrrolidine Chemistry with a Focus on this compound
The future of research on this compound lies in its exploration at the interface of different scientific disciplines. rcsb.org The versatility of the pyrrolidine scaffold lends itself to a wide range of applications, from medicine to materials science. frontiersin.orgnih.gov
Interdisciplinary Opportunities:
Medicinal Chemistry: The pyrrolidine ring is a common motif in many approved drugs and natural products. wikipedia.org Derivatives of this compound could be investigated as potential therapeutic agents for a variety of diseases. frontiersin.orgnih.gov
Chemical Biology: Fluorescently-labeled derivatives of this compound could be used as probes to study biological processes. researchgate.net
Asymmetric Catalysis: Chiral derivatives of this compound could be employed as ligands for metal catalysts or as organocatalysts to control the stereochemical outcome of chemical reactions.
Supramolecular Chemistry: The ability of this compound to participate in non-covalent interactions makes it a valuable building block for the construction of complex supramolecular assemblies.
The continued exploration of the synthesis and properties of bicyclic pyrrolidine derivatives and their photoluminescent properties further underscores the broad potential of this class of compounds. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
